molecular formula C10H11N3O B10859247 Crotonaldehyde isonicotinic acid hydrazone

Crotonaldehyde isonicotinic acid hydrazone

Cat. No.: B10859247
M. Wt: 189.21 g/mol
InChI Key: YLWYNCPRXFCNLQ-OBBGFGQDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Crotoniazide is synthesized from isonicotinic acid hydrazide. The synthetic route involves the reaction of isonicotinic acid hydrazide with crotonaldehyde under specific conditions to form Crotoniazide. The reaction typically requires a solvent such as ethanol and is carried out at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: While specific industrial production methods for Crotoniazide are not extensively documented, the synthesis generally follows the laboratory preparation methods with scale-up adjustments. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: Crotoniazide can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of various oxidized derivatives.

    Reduction: The compound can also be reduced under specific conditions, affecting the hydrazide group.

    Substitution: Crotoniazide can participate in substitution reactions, especially at the aromatic ring, where substituents can be introduced to modify its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of Crotoniazide, while substitution reactions can introduce different functional groups onto the aromatic ring.

Scientific Research Applications

Crotoniazide has several scientific research applications:

Mechanism of Action

Crotoniazide exerts its effects primarily through its interaction with specific molecular targets. In the case of its anti-HIV activity, Crotoniazide inhibits the replication of the human immunodeficiency virus by targeting viral enzymes and interfering with the virus’s ability to replicate . The exact molecular pathways involved in its antituberculous activity are still under investigation, but it is believed to disrupt the synthesis of essential components in the bacterial cell wall.

Comparison with Similar Compounds

    Isonicotinic Acid Hydrazide: The parent compound from which Crotoniazide is derived. It is widely used as an antituberculous agent.

    Isoniazid: Another derivative of isonicotinic acid hydrazide, commonly used in the treatment of tuberculosis.

    Pyrazinamide: A structurally similar compound with antituberculous activity.

Uniqueness: Crotoniazide’s uniqueness lies in its dual activity against both tuberculosis and HIV, making it a compound of significant interest for further research and development. Its ability to inhibit HIV replication at relatively low concentrations highlights its potential as a therapeutic agent .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

N-[(Z)-[(E)-but-2-enylidene]amino]pyridine-4-carboxamide

InChI

InChI=1S/C10H11N3O/c1-2-3-6-12-13-10(14)9-4-7-11-8-5-9/h2-8H,1H3,(H,13,14)/b3-2+,12-6-

InChI Key

YLWYNCPRXFCNLQ-OBBGFGQDSA-N

Isomeric SMILES

C/C=C/C=N\NC(=O)C1=CC=NC=C1

Canonical SMILES

CC=CC=NNC(=O)C1=CC=NC=C1

solubility

24.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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